1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of an amino group and a chlorine atom on the phenyl ring, as well as methyl groups on the purine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable halogenated precursor, followed by amination and chlorination reactions. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for maintaining consistency and quality. Purification processes such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine compounds.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research may focus on its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine compound used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids, essential for genetic information storage and transfer.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chlorine groups on the phenyl ring, along with the methyl groups on the purine structure, differentiates it from other purine derivatives and influences its reactivity and interactions with biological targets.
Properties
CAS No. |
72898-65-8 |
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Molecular Formula |
C13H12ClN5O2 |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
7-(4-amino-2-chlorophenyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-17-11-10(12(20)18(2)13(17)21)19(6-16-11)9-4-3-7(15)5-8(9)14/h3-6H,15H2,1-2H3 |
InChI Key |
KZSNKELONYOZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
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